USP30 Inhibition vs. MF-095
rac-MF-094, the racemate of MF-094, inhibits recombinant human USP30 with an IC50 of 120 nM (0.12 µM) in a fluorescence-based deubiquitinase assay using Ub-AMC substrate [1]. In direct head-to-head comparison within the same chemical series and assay conditions, the close analog MF-095 exhibits an IC50 two orders of magnitude weaker, confirming the critical dependence of USP30 inhibitory activity on specific structural features [2]. This quantitative potency differential validates rac-MF-094 as an active USP30 inhibitor and establishes MF-095 as a matched inactive control for specificity experiments.
| Evidence Dimension | USP30 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM (0.12 µM) |
| Comparator Or Baseline | MF-095 IC50 approximately two orders of magnitude weaker |
| Quantified Difference | Approximately 100-fold weaker inhibition |
| Conditions | Recombinant human USP30, Ub-AMC substrate, fluorescence assay |
Why This Matters
This potency differential enables procurement of a matched active/inactive pair (MF-094/MF-095) for rigorous target validation, eliminating confounding off-target effects in cellular mitophagy studies.
- [1] MF-094. InvivoChem Product Datasheet. IC50 = 0.15 µM for human USP30 deubiquitinase activity; Ki = 0.09 µM. View Source
- [2] Kluge AF, Lagu BR, Maiti P, Jaleel M, Webb M, Malhotra J, Mallat A, Srinivas PA, Thompson JE. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy. Bioorg Med Chem Lett. 2018;28(15):2655-2659. View Source
